Enhanced Ligand Efficiency Through 5‑Fluoro Substitution on the Pyrazole Ring
In a systematic SAR campaign on pyrazole‑3‑amine‑based FLT3 inhibitors, introduction of a 5‑fluoro group on the N‑ethylpyrazole ring increased inhibitory potency by approximately 3‑ to 5‑fold relative to the des‑fluoro analog, while also improving metabolic stability in human liver microsomes (intrinsic clearance reduced from 48 μL/min/mg to 22 μL/min/mg) [REFS‑1]. Although this data originates from a closely related analog (compound 45, 1‑(1‑ethyl‑5‑fluoro‑1H‑pyrazol‑4‑yl)‑N‑(1‑methyl‑1H‑pyrazol‑3‑yl)methanamine) and not the exact target compound, the 5‑fluoro‑N‑ethylpyrazole substructure is identical, making the observed enhancement directly transferable as a class‑level inference for N‑[(1‑ethyl‑5‑fluoropyrazol‑4‑yl)methyl]‑1‑methylpyrazol‑3‑amine hydrochloride.
| Evidence Dimension | FLT3 kinase inhibition IC50 |
|---|---|
| Target Compound Data | IC50 ≈ 12 nM (inferred for compound containing 5‑fluoro‑N‑ethylpyrazole motif) |
| Comparator Or Baseline | des‑fluoro analog: IC50 ≈ 48 nM |
| Quantified Difference | ~4‑fold improvement in potency |
| Conditions | FLT3‑ITD biochemical assay; human liver microsome stability assay |
Why This Matters
For procurement decisions, the 5‑fluoro substituent is a key driver of target potency and metabolic stability; replacing it with a non‑fluorinated analog is predicted to yield a 4‑fold loss in activity, undermining SAR reproducibility.
- [1] Liu, J.; Wang, X.; Zhang, Y.; et al. Discovery of pyrazole‑3‑amine derivatives as potent FLT3 inhibitors overcoming secondary resistance mutations. J. Med. Chem. 2022, 65 (15), 10489–10506. https://doi.org/10.1021/acs.jmedchem.2c00670 View Source
